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Compound of Interest

Compound Name: Dehydrocorydaline chloride

Cat. No.: B1662811

L  Get Quote

Introduction: Dehydrocorydaline, an alkaloid primarily isolated from the tubers of Corydalis

species, has garnered significant scientific interest for its diverse pharmacological activities.
This technical guide provides an in-depth overview of Dehydrocorydaline chloride, focusing
on its chemical properties, biological activities, mechanisms of action, and relevant
experimental protocols. The information is intended for researchers, scientists, and

professionals in drug development.

Core Compound Information

Dehydrocorydaline chloride is the chloride salt form of the quaternary protoberberine

alkaloid, Dehydrocorydaline.
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Physicochemical Properties
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Property Value Source
Molecular Formula C22H24NO4 ¢ CI [2]
Molecular Weight 401.9 g/mol [2][6]
Purity >95% (Commercially available) [2]
Appearance A solid [2]
Solubility DMSO: 20 mg/ml [2]
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Molecular Structure

Below is the two-dimensional chemical structure of the Dehydrocorydaline cation.
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Caption: Molecular structure of the Dehydrocorydaline cation (C22H24NOa4*).[7]

Pharmacological Data and Biological Activity

Dehydrocorydaline exhibits a wide range of biological effects, including anti-inflammatory,
anticancer, neuroprotective, and antimicrobial activities.
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Quantitative In Vitro Data

Activity Model System Parameter Value Source
] ] P. falciparum
Anti-malarial ) ICs0 38 nM [1][4]
3D7 strain
o Human
Cytotoxicity ICso0 49.65 pM [8]
Chondrocytes
Monoamine Human
Reuptake recombinant ICso0 0.137 uM [2]
Inhibition OCT2
Monoamine Human
Reuptake recombinant ICso 0.354 uM [2]
Inhibition OCT3
] ) Listeria
Antibacterial MIC 1 mg/mL [9]
monocytogenes
Listeria
Antibacterial MBC 2 mg/mL 9]
monocytogenes
Quantitative In Vivo Data
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Activity Animal Model Dosage Effect Source
Acetic acid- o
o ] ] o Reduction in
Antinociceptive induced writhing 10 mg/kg o [2]
) writhing
(mice)
o Dose-dependent
o ) Formalin-induced 3.6, 6, or 10 )
Antinociceptive ) ) ) attenuation of [1]
pain (mice) mg/kg (i.p.) )
pain responses
Chronic
] ) Decreased
Antidepressant- unpredictable ] S
) ) 1.5 and 3 mg/kg immobility time in  [2]
like mild stress
] forced swim test
(mice)
Increased
Bone Cancer mechanical paw
) Mouse model 10 mg/kg ) [2]
Pain withdrawal
threshold

Signaling Pathways and Mechanisms of Action

Dehydrocorydaline modulates several key signaling pathways to exert its therapeutic effects.

Apoptosis Regulation in Cancer Cells

Dehydrocorydaline induces apoptosis by modulating the expression of key regulatory proteins.
It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-
2. This shift in the Bax/Bcl-2 ratio facilitates the activation of executioner caspases, such as
caspase-7 and caspase-8, leading to the cleavage and inactivation of Poly (ADP-ribose)
polymerase (PARP), a critical enzyme for DNA repair.[1][4]
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Caption: Dehydrocorydaline-induced apoptotic pathway.
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Neuroprotective Effect via MAPK/ERK Pathway

In the central nervous system, excessive glutamate release can lead to excitotoxicity.
Dehydrocorydaline has been shown to inhibit this process. It suppresses presynaptic voltage-
dependent Ca2* entry, which in turn prevents the activation of the MAPK/ERK signaling
cascade. This leads to reduced phosphorylation of synapsin I, a protein crucial for synaptic
vesicle mobilization, ultimately inhibiting the release of glutamate from nerve terminals.[10]
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Caption: Neuroprotective mechanism of Dehydrocorydaline.

Chondroprotective Effect via JAKISTAT Pathway

In the context of osteoarthritis, pro-inflammatory cytokines like TNF-a promote cartilage
degradation. TNF-a activates the JAK1-STAT3 signaling pathway, leading to the expression of
inflammatory mediators such as Cox2 and matrix-degrading enzymes. Dehydrocorydaline
provides a chondroprotective effect by inhibiting the phosphorylation of JAK1 and STATS3,
thereby blocking this inflammatory cascade and preserving the extracellular matrix.[8]
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Caption: Inhibition of the JAK1/STAT3 pathway by Dehydrocorydaline.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are
protocols for key assays used to characterize the activity of Dehydrocorydaline.

General Experimental Workflow

A typical research workflow for evaluating the pharmacological properties of a compound like
Dehydrocorydaline involves a combination of in vitro and in vivo studies.
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Caption: General workflow for in vitro and in vivo studies.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell
viability and cytotoxicity.[11]

¢ Cell Seeding: Seed cells (e.g., human chondrocytes) in a 96-well plate at a density of 5,000
cells/well and allow them to attach overnight.
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o Treatment: Treat the cells with various concentrations of Dehydrocorydaline (e.g., 0-100 puM)
for the desired duration (e.g., 48 hours).

e MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

» Solubilization: Carefully remove the culture medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals.

o Measurement: Measure the absorbance at 570 nm using a microplate reader. The
absorbance is directly proportional to the number of viable cells.

Carrageenan-induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[11]

Animal Preparation: Fast male Wistar rats (180-220 g) overnight with free access to water.

e Initial Measurement: Measure the initial volume of the right hind paw using a
plethysmometer.

e Compound Administration: Administer Dehydrocorydaline (e.g., 10 mg/kg) or a vehicle
control intraperitoneally (i.p.).

 Induction of Inflammation: After 30 minutes, inject 0.1 mL of 1% carrageenan solution in
saline into the sub-plantar region of the right hind paw.

o Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4,
and 5 hours) after the carrageenan injection. The percentage of edema inhibition is
calculated by comparing the increase in paw volume in the treated group to the control

group.

Quantification of Pro-inflammatory Cytokines

This protocol is used to measure the effect of Dehydrocorydaline on the production of
inflammatory cytokines in macrophage cell lines.[11][12]
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o Cell Seeding: Seed RAW 264.7 macrophage cells in 24-well plates and allow them to adhere
overnight.

» Pre-treatment: Pre-treat the cells with various concentrations of Dehydrocorydaline for 1
hour.

 Inflammation Induction: Induce inflammation by adding lipopolysaccharide (LPS; 1 pg/mL) to
the cell culture medium.

 Incubation and Collection: After 24 hours of incubation, collect the cell culture supernatant.

o ELISA: Quantify the concentrations of TNF-a and IL-6 in the supernatant using commercially
available ELISA kits according to the manufacturer's instructions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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